1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine
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Overview
Description
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is known for its rigidity and three-dimensional character, making it an attractive scaffold in drug design and materials science . The bicyclo[1.1.1]pentane moiety can serve as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the scalability and efficiency of these synthetic routes .
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the piperidine nitrogen .
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can mimic the geometry and substituent exit vectors of para-substituted benzene rings, allowing it to interact with biological targets in a similar manner. This interaction can lead to enhanced solubility, membrane permeability, and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclo[1.1.1]pentane core and exhibit similar properties, such as rigidity and three-dimensional character.
Para-Substituted Benzene Rings: The bicyclo[1.1.1]pentane moiety serves as a bioisostere for para-substituted benzene rings, providing enhanced solubility and metabolic stability.
The uniqueness of this compound lies in its ability to combine the beneficial properties of both bicyclo[1.1.1]pentane and piperidine, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)piperidin-4-amine |
InChI |
InChI=1S/C10H18N2/c11-9-1-3-12(4-2-9)10-5-8(6-10)7-10/h8-9H,1-7,11H2 |
InChI Key |
QAPBQICNXBAPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C23CC(C2)C3 |
Origin of Product |
United States |
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